6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 3-methylpiperidin-1-yl group
Preparation Methods
The synthesis of 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsFor instance, the synthesis might involve the reaction of 2-chloro-6-methylpyrimidine with 3-methylpiperidine under basic conditions to yield the desired product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce any present nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine include other pyrimidine derivatives with different substituents. For example:
2-(3-Methylpiperidin-1-yl)pyrimidin-4-amine: Lacks the methyl group at the 6-position, which may affect its binding affinity and biological activity.
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-amine: Has a piperidine ring without the methyl group, which can influence its chemical reactivity and pharmacokinetic properties.
2-(3-Methylpiperidin-1-yl)-6-phenylpyrimidin-4-amine: Contains a phenyl group, which can enhance its hydrophobic interactions and potentially increase its potency in biological assays.
These comparisons highlight the importance of specific substituents in determining the chemical and biological properties of pyrimidine derivatives.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-15(7-8)11-13-9(2)6-10(12)14-11/h6,8H,3-5,7H2,1-2H3,(H2,12,13,14) |
InChI Key |
ZLCOLYZZUBARLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)N)C |
Origin of Product |
United States |
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